molecular formula C11H20ClN3O B12219077 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12219077
M. Wt: 245.75 g/mol
InChI Key: FCBDEPAAMGLFRY-UHFFFAOYSA-N
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Description

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound that features a pyrazole ring and a tetrahydrofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated with ethyl halide to introduce the ethyl group at the 1-position.

    Formation of the tetrahydrofuran moiety: This involves the cyclization of a suitable diol or halohydrin under acidic conditions.

    Coupling: The final step involves coupling the pyrazole and tetrahydrofuran moieties using a suitable linker, such as methanamine, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the tetrahydrofuran moiety can enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)ethanamine
  • 1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)propanamine

Uniqueness

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is unique due to the specific combination of the pyrazole and tetrahydrofuran moieties, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

1-(1-ethyl-1H-pyrazol-3-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine, a compound featuring a pyrazole moiety and a tetrahydrofuran side chain, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature on its biological properties, including anticancer, anti-inflammatory, and other pharmacological effects.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, compounds similar to this compound have shown effective inhibition of cancer cell proliferation. For instance, one study reported that related pyrazole derivatives inhibited tubulin polymerization, leading to cell cycle arrest in the G2/M phase with IC50 values ranging from 0.08 to 12.07 mM .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (mM)Mechanism of Action
Compound A0.08Tubulin polymerization inhibition
Compound B12.07G2/M phase arrest
Compound C>50Non-cytotoxic to normal fibroblasts

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. For example, compounds that share structural similarities with our target compound have been shown to inhibit TNF-alpha production in human monocytic cell lines (THP1), demonstrating their role as p38 MAPK inhibitors . The efficacy of these compounds in reducing inflammation was evidenced by their ability to lower serum levels of pro-inflammatory cytokines in experimental models.

Table 2: Anti-inflammatory Effects

Compound NameInhibition (%)Target Cytokine
Compound D97.7TNF-alpha
Compound E85.0IL-6

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

  • Case Study on HepG2 Cells : A derivative similar to the target compound showed a mean growth percentage inhibition of 54.25% against HepG2 liver cancer cells, indicating significant anticancer activity without toxicity to normal cells .
  • Inflammatory Response in Mice : In vivo studies demonstrated that certain pyrazole derivatives significantly inhibited LPS-induced TNF-alpha release in mice models, further supporting their anti-inflammatory potential .

Properties

Molecular Formula

C11H20ClN3O

Molecular Weight

245.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-3-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C11H19N3O.ClH/c1-2-14-6-5-10(13-14)8-12-9-11-4-3-7-15-11;/h5-6,11-12H,2-4,7-9H2,1H3;1H

InChI Key

FCBDEPAAMGLFRY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2CCCO2.Cl

Origin of Product

United States

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